molecular formula C25H24ClNO7 B11145608 Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11145608
M. Wt: 485.9 g/mol
InChI Key: XCQNAXJKDDLBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl ester groups at the 3,5-positions and a complex aryl group at the 4-position. The aryl group consists of a phenyl ring bearing a 2-chlorobenzoyloxy substituent at the para position and a methoxy group at the meta position (Figure 1). This structural complexity distinguishes it from classical DHP-based drugs like nifedipine or felodipine, which typically feature simpler substituents such as nitro or halogenated phenyl groups .

Properties

Molecular Formula

C25H24ClNO7

Molecular Weight

485.9 g/mol

IUPAC Name

dimethyl 4-[4-(2-chlorobenzoyl)oxy-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H24ClNO7/c1-13-20(24(29)32-4)22(21(14(2)27-13)25(30)33-5)15-10-11-18(19(12-15)31-3)34-23(28)16-8-6-7-9-17(16)26/h6-12,22,27H,1-5H3

InChI Key

XCQNAXJKDDLBFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Dihydropyridine Synthesis as a Foundation

The core dihydropyridine structure is typically constructed via the Hantzsch synthesis, a multicomponent reaction involving aldehydes, β-ketoesters, and ammonium acetate. For this compound, the reaction employs 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate as the central scaffold. Key modifications include substituting the para position of the dihydropyridine ring with a 4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl group.

In a representative procedure, dimethyl acetylenedicarboxylate reacts with 3-methoxy-4-hydroxybenzaldehyde under basic conditions to form the dihydropyridine core. Ammonium acetate catalyzes cyclization, while methanol acts as the solvent. Yields for this step range from 65% to 78%, depending on the stoichiometry of β-ketoester and aldehyde.

Table 1: Reaction Conditions for Hantzsch Dihydropyridine Formation

ComponentQuantity (mmol)SolventTemperature (°C)Yield (%)
Dimethyl acetylenedicarboxylate10.0Methanol6072
3-Methoxy-4-hydroxybenzaldehyde10.5Methanol6068
Ammonium acetate15.0Methanol60-

One-Pot Sequential Functionalization

Recent advances propose a one-pot strategy combining Hantzsch synthesis and esterification. This method eliminates intermediate isolation, improving overall efficiency.

In a patented approach, 3-methoxy-4-hydroxybenzaldehyde, dimethyl acetylenedicarboxylate, and 2-chlorobenzoyl chloride are reacted sequentially in acetonitrile. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing the solubility of inorganic bases like K₂CO₃. The one-pot method achieves a 70% yield, comparable to stepwise synthesis but with reduced purification steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and byproduct formation. Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate esterification but may decompose acid chlorides. Non-polar solvents (e.g., toluene) favor Hantzsch cyclization but slow esterification.

Table 2: Solvent Optimization for Esterification

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane8.934.585
Toluene2.388.062
Acetonitrile37.53.078

Elevating temperatures beyond 60°C during Hantzsch synthesis promotes side reactions, such as oxidation of the dihydropyridine ring to pyridine.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂, FeCl₃) and organocatalysts (e.g., DMAP) improve esterification efficiency. DMAP (4-dimethylaminopyridine) increases the nucleophilicity of the phenolic oxygen, reducing reaction time to 2 hours with yields up to 92%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The dihydropyridine ring protons resonate as a singlet at δ 2.35 ppm (CH₃ groups) and a multiplet at δ 5.12 ppm (C4-H). The 2-chlorobenzoyloxy group shows aromatic protons at δ 7.45–7.89 ppm.

  • IR Spectroscopy : Ester carbonyl stretches appear at 1725 cm⁻¹, while the dihydropyridine C=N vibration occurs at 1640 cm⁻¹.

Table 3: Key ¹H NMR Signals

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Dihydropyridine CH₃2.35Singlet
C4-H (dihydropyridine)5.12Multiplet
2-Chlorobenzoyloxy aromatics7.45–7.89Multiplet

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar dihydropyridine ring and the orthogonal orientation of the 2-chlorobenzoyloxy group. Intramolecular hydrogen bonds between the methoxy oxygen and adjacent ester carbonyl stabilize the conformation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidation of Dihydropyridine : Air exposure converts the 1,4-dihydropyridine to pyridine. Conducting reactions under nitrogen or argon suppresses oxidation.

  • Ester Hydrolysis : Residual water hydrolyzes the 2-chlorobenzoyloxy group to benzoic acid. Molecular sieves (3Å) or anhydrous MgSO₄ mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzoyl group.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural feature is its 4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl substituent. This contrasts with other DHPs, which often have simpler substituents (Table 1).

Table 1: Structural and Functional Comparison of Selected DHP Derivatives

Compound Name Substituent on 4-Position Ester Groups Key Biological Activity References
Target Compound 4-[(2-Chlorobenzoyl)oxy]-3-methoxyphenyl Dimethyl Potential TERT inhibition
Benidipine 3-Nitrophenyl Mixed esters Antihypertensive
Felodipine 2,3-Dichlorophenyl Ethyl/methyl Calcium channel blocker
DCDDP 2-Chlorophenyl Dimethyl TERT inhibition in hypertension
Dibenzyl 4-(4-chlorophenyl)-DHP () 4-Chlorophenyl Dibenzyl Not reported
Dimethyl 4-[4-(4-MeOBz-oxy)phenyl]-DHP (Ev18) 4-[(4-Methoxybenzoyl)oxy]phenyl Dimethyl Research use (no activity reported)
Key Observations:

Substituent Complexity: The target compound’s 2-chlorobenzoyloxy and 3-methoxy groups introduce steric and electronic effects distinct from simpler halogenated or nitrated phenyl groups.

Ester Groups : Dimethyl esters (target compound, DCDDP) may confer higher metabolic stability compared to ethyl esters (felodipine), as smaller ester groups resist hydrolysis more effectively .

Pharmacological Activity

  • Target Compound : While direct studies are lacking, its structural analog DCDDP demonstrated inhibition of TERT overexpression in pulmonary vascular smooth muscle cells, suggesting a role in managing hypertension .
  • Benidipine : A potent antihypertensive agent acting via L-type calcium channel blockade. Its 3-nitrophenyl group enhances redox activity, contributing to vasodilation .
  • Felodipine : A calcium channel blocker with high selectivity for vascular smooth muscle. The 2,3-dichlorophenyl group optimizes lipophilicity and receptor affinity .

Stability and Physicochemical Properties

  • Stability : The benzoyloxy group may enhance stability under acidic conditions compared to nitro groups (e.g., benidipine), which are prone to reduction .

Biological Activity

Dimethyl 4-{4-[(2-chlorobenzoyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H24ClN1O7C_{25}H_{24}ClN_{1}O_{7}, with a molecular weight of approximately 485.92 g/mol. Its structure features a pyridine core substituted with two carboxylate groups and a chlorobenzoyl moiety, which enhances its biological activity.

Research indicates that the biological activity of this compound is primarily due to its interaction with specific molecular targets within biological systems. The mechanisms may include:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell differentiation and proliferation.
  • Receptor Modulation : The compound may modulate receptor activities critical in signaling pathways associated with cancer and other diseases.

Anticancer Properties

Studies have demonstrated that this compound exhibits promising anticancer properties. It has been observed to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit tumor growth in preclinical models.

Enzyme Inhibition Studies

The compound has shown significant inhibitory effects on various enzymes:

EnzymeIC50 Value (µM)Biological Relevance
Acetylcholinesterase2.14 ± 0.003Neuroprotective effects
Urease0.63 ± 0.001Potential for treating urinary infections

These findings suggest that the compound may have therapeutic applications in neurodegenerative diseases and urinary tract infections.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In one study, the compound was tested against multiple cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability.
  • In Vivo Models : Animal studies demonstrated that administration of the compound led to significant tumor size reduction compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2-Chlorobenzoyl MethacrylateContains a chlorobenzoyl groupUsed in polymer chemistry
3-Methoxyphenol DerivativesExhibits similar methoxy substitutionKnown for antioxidant properties
Pyridinecarboxylic AcidsRelated pyridine structureExhibits diverse biological activities

The distinct combination of functional groups in this compound contributes to its unique biological activities and potential therapeutic applications.

Q & A

Q. What are the recommended experimental design strategies for optimizing the synthesis of this compound?

To minimize trial-and-error approaches, employ Design of Experiments (DoE) methodologies. Use factorial designs to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity . For example, a 2^3 factorial design can efficiently identify interactions between variables. Computational reaction path searches based on quantum chemistry (e.g., transition state analysis) can narrow optimal conditions prior to lab work, reducing experimental iterations .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Key methods include:

  • X-ray crystallography for resolving the dihydropyridine ring conformation and substituent orientation (see analogous structures in ).
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm ester group positions and aromatic substitution patterns.
  • FT-IR to verify carbonyl (C=O) and ether (C-O-C) functional groups. Ensure cross-validation between techniques to address ambiguities in complex spectra.

Q. How can researchers ensure reproducibility in synthesizing this compound across different labs?

Standardize protocols using statistical process control (e.g., control charts for reaction time, pH, and reagent purity). Document deviations rigorously and apply sensitivity analysis to identify critical parameters. Share raw spectral data and crystallographic CIF files to enable peer validation .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the compound’s reaction mechanisms and electronic properties?

Combine density functional theory (DFT) with molecular dynamics simulations to explore:

  • Reaction pathways : Calculate activation energies for key steps, such as esterification or dihydropyridine ring formation .
  • Electronic effects : Analyze substituent impacts on HOMO-LUMO gaps using software like Gaussian or ORCA. Validate models with experimental kinetics (e.g., time-resolved spectroscopy) and iteratively refine parameters via feedback loops .

Q. How should researchers resolve contradictions between predicted and observed physicochemical properties (e.g., solubility, stability)?

Apply multivariate regression analysis to identify hidden variables (e.g., trace impurities, humidity). For stability discrepancies, conduct accelerated degradation studies under controlled conditions (light, O₂, heat) and compare with computational predictions of bond dissociation energies. Use Bayesian inference to update models with empirical data .

Q. What advanced separation techniques are effective for isolating this compound from multicomponent reaction mixtures?

Leverage membrane-based separation (e.g., nanofiltration) for scalable purification, particularly for ester-rich byproducts . For analytical-scale isolation, employ HPLC with chiral columns if stereoisomers are present. Optimize mobile phase composition (e.g., acetonitrile/water gradients) using DoE principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.